molecular formula C13H18ClNO2S B224538 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine

Cat. No. B224538
M. Wt: 287.81 g/mol
InChI Key: CJVFWZITAMCWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which have been found to exhibit various biological activities.

Mechanism of Action

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine is believed to exert its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to reduce the production of pro-inflammatory molecules such as prostaglandins and cytokines. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.

Advantages and Limitations for Lab Experiments

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has a low toxicity profile. However, 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine analogs with improved pharmacological properties. Another area of research is the investigation of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine involves the reaction between 4-chloro-2,5-dimethylphenylsulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18ClNO2S/c1-10-9-13(11(2)8-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

CJVFWZITAMCWRT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.